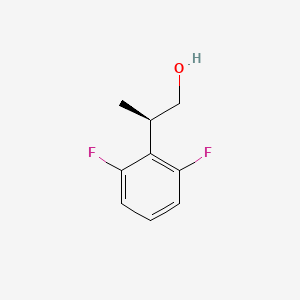

![molecular formula C15H28N4O4 B2561670 [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester CAS No. 203258-20-2](/img/structure/B2561670.png)

[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester

Vue d'ensemble

Description

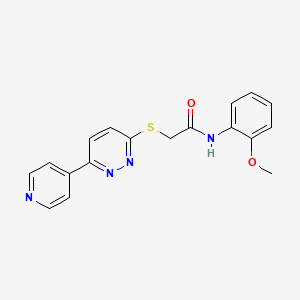

“[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C15H28N4O4 . It is also known as tert-butyl (E)-(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.41 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of related piperazine derivatives, which are crucial for developing pharmaceuticals and materials. For instance, Sanjeevarayappa et al. (2015) detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, showcasing methods for obtaining piperazine derivatives via condensation reactions. This compound was further analyzed using various spectroscopic techniques and crystallography, underscoring the importance of structural analysis in the development of new compounds (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological activity of piperazine derivatives has also been a significant area of research. Lecanu et al. (2010) reported on a compound designed for neuroprotective therapeutic applications, highlighting the potential of piperazine derivatives in treating neurological conditions such as Alzheimer's disease. This compound demonstrated activities like acetylcholinesterase inhibition and neuroprotection against toxicity, indicating the therapeutic potential of these molecules (Lecanu et al., 2010).

Material Science Applications

In the realm of material science, Sanda, Kamatani, and Endo (2001) explored the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, demonstrating the versatility of piperazine derivatives in polymer synthesis. Their work opens avenues for developing biodegradable polymers with applications in medical devices and environmentally friendly materials (Sanda et al., 2001).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

Orientations Futures

As for the future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine, materials science, or chemical synthesis. It’s also important to note that the safety and environmental impact of this compound would be important considerations in any future work .

Propriétés

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYQABRWQRJLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2561591.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)

![methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2561599.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)